molecular formula C23H31ClN2 B12754328 Emopamil hydrochloride, (R)- CAS No. 101238-56-6

Emopamil hydrochloride, (R)-

Cat. No.: B12754328
CAS No.: 101238-56-6
M. Wt: 371.0 g/mol
InChI Key: OBAQQQOVZUCKMH-GNAFDRTKSA-N
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Description

Emopamil hydrochloride, ®- is a calcium channel blocker and a high-affinity ligand of human sterol isomerase. It is a phenylalkylamine and inhibitor of 5-hydroxytryptamine 5-HT2 receptors. The compound includes a chiral quaternary carbon center, and research has indicated that its optical isomers have different biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Emopamil hydrochloride, ®- involves the formation of an organic amino compound, nitrile compound, and a member of two benzene rings. The synthetic route typically includes the reaction of 2-isopropyl-5-(methyl-(2-phenylethyl)amino)-2-phenylpentanenitrile with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for Emopamil hydrochloride, ®- are not extensively documented in the public domain. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with additional steps for purification and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Emopamil hydrochloride, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

Emopamil hydrochloride, ®- exerts its effects by inhibiting calcium channel responses at an extracellular site of the nerve cell. This interaction site suggests greater neuroprotective efficacy compared to other phenylalkylamines that act at intracellular sites. The compound also inhibits 5-hydroxytryptamine 5-HT2 receptors, contributing to its pharmacological effects .

Properties

CAS No.

101238-56-6

Molecular Formula

C23H31ClN2

Molecular Weight

371.0 g/mol

IUPAC Name

(2R)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile;hydrochloride

InChI

InChI=1S/C23H30N2.ClH/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21;/h4-9,11-14,20H,10,15-18H2,1-3H3;1H/t23-;/m1./s1

InChI Key

OBAQQQOVZUCKMH-GNAFDRTKSA-N

Isomeric SMILES

CC(C)[C@@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl

Origin of Product

United States

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